molecular formula C9H13BFNO2 B14081145 (4-Fluoro-6-isobutylpyridin-3-yl)boronic acid

(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid

Cat. No.: B14081145
M. Wt: 197.02 g/mol
InChI Key: XSQBISJGLRMFAL-UHFFFAOYSA-N
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Description

(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluoro and isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-isobutylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halopyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling) and various oxygenated derivatives (from oxidation reactions).

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-6-isobutylpyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions allows for the efficient synthesis of intermediates used in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid is unique due to the presence of both a fluoro and an isobutyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C9H13BFNO2

Molecular Weight

197.02 g/mol

IUPAC Name

[4-fluoro-6-(2-methylpropyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H13BFNO2/c1-6(2)3-7-4-9(11)8(5-12-7)10(13)14/h4-6,13-14H,3H2,1-2H3

InChI Key

XSQBISJGLRMFAL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(N=C1)CC(C)C)F)(O)O

Origin of Product

United States

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